Diethylaminoacetonitrile chemical properties and structure
Diethylaminoacetonitrile chemical properties and structure
This guide provides a comprehensive technical overview of 2-(Diethylamino)acetonitrile, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core chemical properties, structure, synthesis, and reactivity, grounding all information in established scientific literature.
Introduction: The Versatility of an Amino Nitrile
2-(Diethylamino)acetonitrile, also known as N,N-Diethylglycinonitrile, is a tertiary amino nitrile that serves as a valuable building block in organic synthesis.[1][2] Its unique structure, combining a nucleophilic tertiary amine with a reactive nitrile group, makes it a versatile precursor for a variety of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[3][4] This guide aims to provide an in-depth understanding of its chemical nature, offering the detailed insights necessary for its effective and safe application in a laboratory and industrial context.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a chemical compound are dictated by its structure. Diethylaminoacetonitrile possesses a simple yet functional acyclic structure.
Chemical Structure
The molecule consists of a central nitrogen atom bonded to two ethyl groups and a cyanomethyl group (-CH₂C≡N).[1] This arrangement results in a molecule with a rotatable bond count of three, allowing for conformational flexibility.[1]
Below is a two-dimensional representation of the Diethylaminoacetonitrile structure.
Caption: 2D Structure of 2-(Diethylamino)acetonitrile
Physicochemical Data
A summary of the key physicochemical properties of Diethylaminoacetonitrile is presented in the table below. These values are critical for experimental design, process scale-up, and safety assessments.
| Property | Value | Source(s) |
| IUPAC Name | 2-(diethylamino)acetonitrile | [1] |
| CAS Number | 3010-02-4 | [1] |
| Molecular Formula | C₆H₁₂N₂ | [1][2] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| Appearance | Clear orange-brown liquid | [3] |
| Boiling Point | 170 °C (at 760 mm Hg) | [3] |
| 61–63 °C (at 14 mm Hg) | [5] | |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Refractive Index (n²⁵D) | 1.4230 | [5] |
| Flash Point | 129 °F (53.9 °C) | [3] |
| Solubility | Slightly soluble in water | [6] |
| XLogP3 | 0.6 - 0.8 | [1][3] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
Synthesis Protocol: A Validated Approach
Diethylaminoacetonitrile is commonly synthesized via a variation of the Strecker synthesis. The procedure detailed in Organic Syntheses provides a reliable and high-yielding method.[5] The causality behind this multi-step, one-pot reaction lies in the sequential formation of key intermediates.
Reaction Mechanism
The synthesis proceeds through the following key steps:
-
Formation of the Bisulfite Addition Compound: Formaldehyde reacts with sodium bisulfite to form a stable adduct. This step serves to control the reactivity of the otherwise volatile formaldehyde.
-
Formation of the Aminol Intermediate: Diethylamine, a secondary amine, displaces the bisulfite group to form an unstable aminol, which then dehydrates to form the corresponding diethylaminomethyl cation.
-
Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the cation, forming the final diethylaminoacetonitrile product.
The overall transformation can be visualized as follows:
Caption: Simplified workflow for the synthesis of Diethylaminoacetonitrile.
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for robust chemical preparations.[5]
Causality Note: This procedure must be performed in a well-ventilated fume hood due to the potential evolution of highly toxic hydrogen cyanide gas, especially during the addition of sodium cyanide.[5]
-
Preparation of the Bisulfite Adduct: In a 3-liter beaker, dissolve 312 g (3 moles) of sodium bisulfite in 750 ml of water. Add 225 ml of a 37–40% formaldehyde solution and warm the mixture to 60°C.
-
Addition of Diethylamine: Cool the mixture to 35°C and add 219 g (309 ml, 3 moles) of diethylamine with manual stirring. Allow the mixture to stand for 2 hours. This allows for the complete formation of the intermediate.
-
Cyanation: To the reaction mixture, add a solution of 147 g (3 moles) of sodium cyanide dissolved in 400 ml of water with efficient stirring to ensure thorough mixing of the two layers.
-
Reaction and Workup: After stirring for 1.5 hours, the upper nitrile layer is separated.
-
Drying and Purification: The crude product is dried over 25 g of anhydrous calcium sulfate ("Drierite"). It is then purified by vacuum distillation, collecting the fraction boiling at 61–63°C/14 mm Hg.[5] The expected yield is between 88–90%.[5]
Spectroscopic and Analytical Profile
Characterization of Diethylaminoacetonitrile is crucial for confirming its identity and purity. The NIST Chemistry WebBook provides reference spectra for this compound.[7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum is a key tool for identifying functional groups.
-
C≡N Stretch: A sharp, characteristic absorption band for the nitrile group is expected around 2200-2260 cm⁻¹.
-
C-H Stretch: Absorptions corresponding to the sp³ C-H bonds of the ethyl and methylene groups will appear just below 3000 cm⁻¹.
-
C-N Stretch: The C-N stretching vibration of the tertiary amine will be visible in the 1250-1020 cm⁻¹ region.
The NIST reference spectrum provides an experimental trace for comparison.[8][10]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight, 112.17.[7]
-
Fragmentation: Common fragmentation pathways for α-aminonitriles involve the loss of HCN or cleavage alpha to the nitrogen atom, leading to characteristic fragment ions. The NIST database shows a prominent peak which is often the base peak resulting from alpha-cleavage.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Triplet (6H): Corresponding to the methyl protons (-CH₃) of the two ethyl groups, coupled to the adjacent methylene protons.
-
Quartet (4H): Corresponding to the methylene protons (-CH₂-) of the two ethyl groups, coupled to the adjacent methyl protons.
-
Singlet (2H): Corresponding to the methylene protons adjacent to the nitrile group (-CH₂CN).
Reactivity and Applications in Drug Development
Diethylaminoacetonitrile's utility stems from the reactivity of its functional groups. It is an important intermediate for producing dyes, textile auxiliaries, and pharmaceutical products.[4]
-
Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a gateway to a wide range of other functional groups and molecular scaffolds.
-
Alpha-Amino Nitrile Reactivity: As an α-amino nitrile, it can participate in reactions such as the Thorpe-Ziegler reaction or be used as a precursor for the synthesis of α-amino acids and heterocyclic compounds, which are prevalent in modern pharmaceuticals.[11]
While specific drug synthesis pathways involving Diethylaminoacetonitrile are often proprietary, its structural motif is found in intermediates for various active pharmaceutical ingredients (APIs).[12][13] The broader class of aminonitriles is fundamental in the synthesis of pharmaceuticals like vitamin B1 and various heterocyclic drugs.[12][13][14]
Safety and Handling
Diethylaminoacetonitrile is a hazardous chemical and must be handled with appropriate precautions.
Hazard Identification
The compound is classified as a flammable liquid and vapor.[1][3] It is toxic if swallowed, in contact with skin, or if inhaled.[1] It can also cause serious eye damage or irritation.[1]
-
GHS Hazard Statements: H226, H301, H310, H311, H318, H319, H330, H331.[1]
Handling and Storage
-
Engineering Controls: Always use this chemical within a chemical fume hood to avoid inhalation of vapors.[15][16] Use explosion-proof electrical and ventilating equipment.[15] Eyewash stations and safety showers must be readily available.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][17] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[15]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15][16] Store away from heat, sparks, open flames, and other ignition sources.[15][16]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[15]
Conclusion
2-(Diethylamino)acetonitrile is a chemical of significant industrial and research importance. Its straightforward, high-yield synthesis and the versatile reactivity of its amino and nitrile functionalities make it a valuable intermediate. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in the synthesis of advanced materials and pharmaceutically relevant molecules.
References
-
PubChem. (n.d.). Dimethylaminoacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Allen, C. F. H., & VanAllan, J. A. (n.d.). DIETHYLAMINOACETONITRILE. Organic Syntheses. Retrieved from [Link]
-
Cheméo. (n.d.). 2-(Diethylamino)acetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Diethylamino)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-(Diethylamino)acetonitrile IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of n,n-dimethylaminoacetonitrile.
-
Supporting Information. (n.d.). Cyclohexyl(diethylamino)acetonitrile. Retrieved from [Link]
-
Barai, H. R., et al. (2015). Nucleophilic Substitution Reactions of Bis(N,N-diethylamino) Phosphinic Chloride in Acetonitrile. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 2-(Diethylamino)acetonitrile IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-(Diethylamino)acetonitrile Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing methylamino-acetonitrilehydrochlorate.
-
Tedia. (2015). Application of Acetonitrile. Retrieved from [Link]
-
ChemComplex. (n.d.). Acetonitrile in Pharmaceutical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,4,4-Tetramethylcyclobutane-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Acetonitrile in Pharmaceutical Synthesis. Retrieved from [Link]
-
NIST. (n.d.). 2-(Diethylamino)acetonitrile Gas phase thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. Retrieved from [Link]
-
Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Study.com. (n.d.). Acetonitrile | Structure, Formula & Properties. Retrieved from [Link]
-
Knockhardy Publishing. (n.d.). Structure & Bonding. Retrieved from [Link]
Sources
- 1. 2-(Diethylamino)acetonitrile | C6H12N2 | CID 44983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. EP0009200B1 - Process for the manufacture of n,n-dimethylaminoacetonitrile - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Dimethylaminoacetonitrile | C4H8N2 | CID 61237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(Diethylamino)acetonitrile [webbook.nist.gov]
- 8. 2-(Diethylamino)acetonitrile [webbook.nist.gov]
- 9. 2-(Diethylamino)acetonitrile [webbook.nist.gov]
- 10. 2-(Diethylamino)acetonitrile [webbook.nist.gov]
- 11. chemcomplex.com [chemcomplex.com]
- 12. Application of Acetonitrile ,Industry NewsTedia High Purity solvent... [tedia.com.cn]
- 13. nbinno.com [nbinno.com]
- 14. pure.qub.ac.uk [pure.qub.ac.uk]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. synquestlabs.com [synquestlabs.com]
